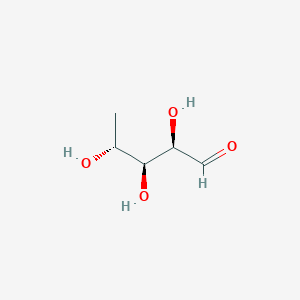

5-Deoxy-D-xylose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Deoxy-D-xylose: A Technical Guide on its Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-xylose is a deoxy sugar that has garnered interest in synthetic and medicinal chemistry. Unlike its more common counterpart, D-xylose, this compound is not a widely distributed free monosaccharide in nature. Its known natural occurrence is limited to being a component of more complex molecules. This guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, and importantly, the synthetic routes to obtain this compound, as information on its natural biosynthesis is not currently available.

Natural Occurrence

To date, the only confirmed natural source of a this compound moiety is within a complex nucleoside.

Table 1: Natural Occurrence of this compound Moiety

| Compound Name | Source Organism | Form of Occurrence | Reference |

| 4-Amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine | Diplosoma sp. (an ascidian) | As a xylofuranosyl component of a marine nucleoside. | [1] |

It is crucial to note that free this compound has not been reported to accumulate in organisms. Its existence is confirmed as a structural component of a larger, bioactive molecule.

Biosynthesis

Currently, there is no scientific literature describing a dedicated natural biosynthetic pathway for this compound. The enzymes and genetic pathways responsible for its formation in the marine ascidian Diplosoma sp. have not been elucidated. Research in this area is lacking, and thus, a diagrammatic representation of its natural biosynthesis cannot be provided.

Chemical Synthesis (Experimental Protocols)

Given the absence of a known natural biosynthetic pathway, chemical synthesis is the primary method for obtaining this compound and its derivatives for research and development. The following protocols are based on methodologies cited in the literature for the synthesis of a 5-Deoxy-D-xylofuranose derivative, a key intermediate for more complex molecules.[1]

Protocol 1: Synthesis of 5-Deoxy-1,2-O-isopropylidene-α-D-xylofuranose

This protocol outlines the conversion of D-xylose to a 5-deoxy derivative.

Materials:

-

D-xylose

-

Sulfuric acid (concentrated)

-

Sodium carbonate (aqueous)

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Lithium aluminium hydride (LiAlH₄)

-

Ethyl acetate (EtOAc)

-

Celite

Methodology:

-

Preparation of 1,2-O-isopropylidene-α-D-xylofuranose:

-

Perform a sulfuric acid-catalyzed acetalation of D-xylose.

-

Follow with partial hydrolysis using aqueous sodium carbonate in a one-pot reaction to yield crystalline 1,2-O-isopropylidene-α-D-xylofuranose.[1]

-

-

Tosylation of the 5-hydroxyl group:

-

Selectively tosylate the 5-hydroxyl group of the product from step 1 using p-toluenesulfonyl chloride and triethylamine in anhydrous THF. This yields 5-O-tosylate-1,2-O-isopropylidene-α-D-xylofuranose.[1]

-

-

Reduction to the 5-deoxy sugar:

-

To the 5-O-tosylate derivative in anhydrous THF, add LiAlH₄ in portions.

-

Reflux the resulting suspension for 6 hours.

-

Quench the reaction by the slow addition of EtOAc.

-

Add water and stir the suspension for 2 hours at room temperature.

-

Filter the mixture over Celite.

-

Evaporate the THF from the filtrate.

-

Perform a work-up with EtOAc and wash with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to yield 5-Deoxy-1,2-O-isopropylidene-α-D-xylofuranose.[1]

-

Diagram of the Synthetic Pathway

Caption: Synthetic route from D-xylose to a this compound derivative.

Applications in Synthesis

This compound serves as a chiral building block in the synthesis of various natural products and bioactive molecules. For instance, it is a precursor in the synthesis of grahamimycin A1.[2][3][4] Its utility also extends to the preparation of spirolactones.[5]

Conclusion

This compound is a fascinating sugar with a confirmed, albeit limited, natural occurrence as part of a marine nucleoside. A natural biosynthetic pathway for this compound has yet to be discovered, making chemical synthesis the only viable route for its acquisition for research purposes. The synthetic protocols, primarily starting from D-xylose, are well-established and provide a reliable means to access this valuable chiral intermediate for applications in medicinal chemistry and the total synthesis of complex natural products. Future research into the enzymology of marine organisms like Diplosoma sp. may yet uncover the biological pathways for its formation.

References

- 1. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. xylose suppliers USA [americanchemicalsuppliers.com]

- 4. furfural suppliers USA [americanchemicalsuppliers.com]

- 5. cris.unibo.it [cris.unibo.it]

The Biological Role of 5-Deoxy-D-xylose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-xylose is a naturally occurring deoxy sugar that has been identified in various biological fluids. Unlike its close structural relatives, D-xylose and 1-deoxy-D-xylulose-5-phosphate, this compound does not appear to be a central intermediate in major metabolic pathways. Current research indicates that it is primarily a byproduct of L-arabinose metabolism. Despite its peripheral metabolic role, emerging evidence suggests that this compound may possess significant biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic origins, potential physiological functions, and a clear distinction from other key pentose sugars. This document also outlines relevant experimental protocols and visualizes the known biological context of this molecule.

Introduction

The study of carbohydrates and their derivatives is fundamental to understanding cellular metabolism and physiology. While many sugars are well-characterized components of central metabolic routes, others, like this compound, remain less understood. This guide focuses on the current state of knowledge regarding the biological role of this compound, a five-carbon deoxy sugar. It is crucial to distinguish this compound from the metabolically distinct D-xylose, a key component of hemicellulose, and 1-deoxy-D-xylulose-5-phosphate, an essential intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. This document aims to consolidate the available scientific information on this compound for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Metabolic Context of this compound

Current evidence strongly suggests that this compound is not a primary substrate for energy production or a key building block for macromolecules. Instead, it appears to be a minor metabolic byproduct.

Biosynthesis: A Byproduct of L-Arabinose Metabolism

The primary known origin of this compound is as a byproduct of L-arabinose metabolism.[1][2] While the precise enzymatic steps leading to its formation are not yet fully elucidated in the scientific literature, the metabolic link to L-arabinose is consistently reported. L-arabinose is a pentose sugar found in plant cell walls, and its catabolism is carried out by various microorganisms. It is hypothesized that a side reaction or an alternative substrate specificity of an enzyme within the L-arabinose metabolic pathway leads to the production of this compound.

Figure 1. Proposed origin of this compound.

Catabolism and Further Metabolism

As of the current body of scientific literature, dedicated catabolic pathways for this compound have not been identified. Its presence in bodily fluids such as urine, saliva, and cerebrospinal fluid suggests that it may be cleared from the system without significant further metabolism.[1][2]

Potential Biological and Physiological Roles

While not a central metabolite, this compound has been observed to exhibit biological activities that warrant further investigation.

Anti-inflammatory Effects

Preliminary findings indicate that this compound may have an anti-inflammatory effect.[1][2] This activity is potentially mediated through the inhibition of neopterin production.[1][2] Neopterin is a marker of cellular immune system activation, and its modulation suggests a possible role for this compound in immunomodulatory processes.

Interaction with Nitric Oxide Synthase

This compound has been shown to play a role in mediating the effects of nitroacetate and hydrogen fluoride on nitric oxide synthase.[1][2] Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The interaction of this compound with this system suggests a potential for this molecule to influence these pathways.

Figure 2. Potential biological effects of this compound.

Quantitative Data

Quantitative data on this compound is sparse in the literature. While its presence has been confirmed in biological fluids, specific concentration ranges are not well-documented.

| Parameter | Biological Matrix | Concentration Range | Reference |

| Presence | Urine, Saliva, Cerebrospinal Fluid | Not Quantified | [1][2] |

Table 1: Documented Presence of this compound in Biological Fluids.

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound metabolism are not widely available due to the limited research focus on this molecule. However, general methodologies for the detection and quantification of monosaccharides can be adapted.

Detection and Quantification

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most suitable method for the specific detection and quantification of this compound in complex biological samples.

-

Sample Preparation:

-

Biological fluids (urine, saliva, plasma) should be deproteinized, typically by protein precipitation with a solvent like methanol or acetonitrile.

-

The supernatant is then collected and may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

-

The sample is then dried and reconstituted in a suitable solvent for HPLC-MS analysis.

-

-

Chromatographic Separation:

-

A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like sugars.

-

The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative mode is commonly used for the detection of sugars.

-

Quantification can be achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity and sensitivity, using a stable isotope-labeled internal standard of this compound if available.

-

Figure 3. General workflow for this compound analysis.

Conclusion and Future Directions

This compound is a deoxy sugar with a biological role that is still largely undefined. Current evidence points to it being a metabolic byproduct rather than a key player in central metabolism. However, its potential anti-inflammatory and signaling-modulatory activities suggest that it could be a molecule of interest for further pharmacological and physiological research.

Future research should focus on:

-

Elucidating the specific enzymatic pathway responsible for the biosynthesis of this compound from L-arabinose.

-

Investigating potential catabolic pathways or clearance mechanisms for this molecule.

-

Conducting detailed studies to confirm and characterize its anti-inflammatory properties and its effects on nitric oxide synthase activity.

-

Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in biological samples to establish physiological and pathological concentration ranges.

A deeper understanding of this compound could open new avenues for therapeutic intervention in inflammatory diseases and other conditions where the pathways it influences are implicated.

References

"5-Deoxy-D-xylose" as a metabolite of L-arabinose

An In-depth Examination of the Metabolic Fate of a Key Hemicellulose Sugar

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-arabinose, a five-carbon sugar prevalent in plant hemicellulose and pectin, represents a significant carbon source for a wide array of microorganisms. Its metabolic conversion into central metabolic pathways has been the subject of extensive research, driven by interests in biofuel production, industrial biocatalysis, and the discovery of novel enzymatic functions. This technical guide provides a comprehensive overview of the established metabolic pathways of L-arabinose in various organisms. It is important to note that based on current scientific literature, 5-Deoxy-D-xylose is not a known natural metabolite of L-arabinose . This document will focus on the scientifically validated metabolic routes for L-arabinose degradation.

Introduction to L-Arabinose Metabolism

L-arabinose is the second most abundant pentose in nature, after D-xylose. It is a key component of plant cell wall polysaccharides such as arabinans, arabinoxylans, and arabinogalactan proteins. The microbial catabolism of L-arabinose has evolved into several distinct pathways, primarily converging on the pentose phosphate pathway (PPP). These pathways are of significant interest to researchers in biotechnology and drug development for their potential in converting lignocellulosic biomass into valuable products and as targets for antimicrobial therapies.

Major Metabolic Pathways of L-Arabinose

Microorganisms have evolved diverse strategies for the catabolism of L-arabinose. The most well-characterized of these are the bacterial isomerase pathway and the fungal reductive pathway. Additionally, oxidative pathways have been identified in some archaea and bacteria.

Bacterial L-Arabinose Isomerase Pathway

The most common bacterial pathway for L-arabinose degradation is a three-step process that converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. This pathway is notably found in bacteria such as Escherichia coli.

The key enzymes in this pathway are:

-

L-arabinose isomerase (AraA): Catalyzes the isomerization of L-arabinose to L-ribulose.

-

L-ribulokinase (AraB): Phosphorylates L-ribulose to form L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (AraD): Catalyzes the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Fungal L-Arabinose Reductive Pathway

Fungi, such as those from the genera Aspergillus and Trichoderma, utilize a more complex, five-step reductive pathway for L-arabinose catabolism.[1] This pathway involves a series of reduction and oxidation reactions and requires both NADPH and NAD+ as cofactors.

The enzymatic steps are as follows:

-

L-arabinose reductase: Reduces L-arabinose to L-arabinitol, consuming NADPH.

-

L-arabinitol 4-dehydrogenase: Oxidizes L-arabinitol to L-xylulose, producing NADH.

-

L-xylulose reductase: Reduces L-xylulose to xylitol, consuming NADPH.

-

Xylitol dehydrogenase: Oxidizes xylitol to D-xylulose, producing NADH.

-

D-xylulokinase: Phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.

Archaeal L-Arabinose Oxidative Pathway

Some archaea, like Haloferax volcanii, employ an oxidative pathway to degrade L-arabinose.[2] This pathway converts L-arabinose to α-ketoglutarate, an intermediate of the citric acid cycle.

The key enzymes identified in this pathway include:

-

L-arabinose dehydrogenase (L-AraDH): Oxidizes L-arabinose to L-arabinoate.

-

Subsequent enzymatic steps convert L-arabinoate to α-ketoglutarate.

Quantitative Data on L-Arabinose Metabolism

The kinetic parameters of the enzymes involved in L-arabinose metabolism vary depending on the source organism. The following tables summarize some of the reported quantitative data for key enzymes.

Table 1: Kinetic Parameters of L-Arabinose Isomerases (AraA)

| Organism | Km (mM) for L-arabinose | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | 4.4 | 85 | 7.5 | 37 |

| Bacillus subtilis | 10.2 | 50 | 7.0 | 50 |

| Geobacillus stearothermophilus | 25 | 120 | 7.5 | 65 |

Table 2: Kinetic Parameters of L-Ribulokinases (AraB)

| Organism | Km (mM) for L-ribulose | Km (mM) for ATP | Vmax (U/mg) | Optimal pH |

| Escherichia coli | 0.25 | 0.15 | 150 | 8.0 |

| Bacillus subtilis | 0.4 | 0.2 | 110 | 7.5 |

Table 3: Kinetic Parameters of Fungal Reductive Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) |

| L-arabinose reductase | Aspergillus niger | L-arabinose | 25 | 15 |

| L-arabinitol 4-dehydrogenase | Trichoderma reesei | L-arabinitol | 5.8 | 30 |

| L-xylulose reductase | Aspergillus niger | L-xylulose | 0.6 | 45 |

Experimental Protocols

Assay for L-Arabinose Isomerase Activity

This protocol describes a colorimetric method to determine the activity of L-arabinose isomerase by measuring the formation of L-ribulose.

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

1 M L-arabinose

-

0.1% (w/v) Cysteine-HCl solution

-

75% (v/v) Sulfuric acid

-

0.12% (w/v) Carbazole in ethanol

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 10 mM L-arabinose.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

To a 0.5 mL aliquot of the reaction mixture, add 0.1 mL of 0.1% cysteine-HCl and 3 mL of 75% sulfuric acid.

-

Vortex and heat at 100°C for 3 minutes.

-

Cool to room temperature and add 0.1 mL of 0.12% carbazole.

-

Incubate at room temperature for 2 hours for color development.

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of L-ribulose should be prepared to quantify the product.

High-Performance Liquid Chromatography (HPLC) for Pentose Analysis

HPLC is a standard method for the separation and quantification of sugars, including L-arabinose and its metabolic intermediates.

Instrumentation:

-

HPLC system with a refractive index (RI) detector.

-

Aminex HPX-87H or a similar carbohydrate analysis column.

Mobile Phase:

-

5 mM Sulfuric acid in deionized water.

Procedure:

-

Prepare samples by stopping enzymatic reactions (e.g., with acid or heat) and removing protein (e.g., by centrifugation or filtration).

-

Set the column temperature (e.g., 60-65°C).

-

Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

-

Inject the sample onto the column.

-

Detect and quantify the sugars based on the retention times and peak areas compared to known standards.

Conclusion

The metabolism of L-arabinose is a well-studied field with established pathways in bacteria, fungi, and archaea. These pathways primarily channel L-arabinose into the central pentose phosphate pathway. While the potential for novel metabolic routes always exists, current scientific evidence does not support the formation of this compound as a direct metabolite of L-arabinose. For researchers and professionals in drug development, understanding these established pathways is crucial for applications ranging from metabolic engineering for biofuel production to the identification of novel enzymatic targets for therapeutic intervention. Future research may uncover new pathways or engineered routes for L-arabinose conversion, but the core metabolic schemes presented here form the current foundation of our understanding.

References

An In-depth Technical Guide to 5-Deoxy-D-xylose: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-xylose, a naturally occurring deoxy sugar, holds a unique position in carbohydrate chemistry and biology. As a metabolite of L-arabinose, it plays a role in microbial metabolic pathways and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It includes a compilation of available quantitative data, outlines a plausible synthetic approach based on historical methods for deoxy sugar synthesis, and presents diagrams of its metabolic context. This document serves as a foundational resource for researchers in glycoscience, microbiology, and drug discovery.

Introduction

This compound is a monosaccharide, specifically a deoxypentose, with the chemical formula C₅H₁₀O₄. The absence of a hydroxyl group at the C-5 position distinguishes it from its parent sugar, D-xylose. While not as abundant or well-studied as many other sugars, this compound is significant as a metabolic byproduct of L-arabinose metabolism in certain microorganisms. Its biological activities, including a potential anti-inflammatory effect, make it a molecule of interest for further investigation.

Discovery and History

The precise historical moment of the discovery or first synthesis of this compound is not prominently documented in readily available scientific literature. Its identification is intrinsically linked to the broader and more extensive research into the metabolism of pentoses, particularly L-arabinose, in bacteria.

The study of pentose metabolism gained significant traction in the mid-20th century as researchers sought to understand how microorganisms utilize various sugar sources. It is plausible that this compound was first identified as a metabolic intermediate or a byproduct during these investigations. The enzymes involved in the L-arabinose catabolic pathway were elucidated over several decades, and it is through the characterization of these pathways that the formation of this compound would have been revealed.

While a singular "discovery paper" for this compound is elusive, its existence and biological origin are now established. It is recognized as a metabolite produced during the breakdown of L-arabinose.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information, primarily from chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | - |

| Molecular Weight | 134.13 g/mol | - |

| CAS Number | 13039-77-5 | - |

| Predicted Boiling Point | 294.5 ± 19.0 °C | ChemicalBook[1] |

| Predicted Density | 1.314 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 12.63 ± 0.20 | ChemicalBook[1] |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the cited sources.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol: A General Approach

The synthesis of a 5-deoxy sugar from its parent aldose typically involves the selective protection of hydroxyl groups, activation of the primary hydroxyl group (at C-5), and subsequent reduction.

Step 1: Protection of the Aldehyde and Secondary Hydroxyl Groups

-

Reaction: D-xylose is treated with an acetone in the presence of a catalyst (e.g., sulfuric acid) to form 1,2:3,4-di-O-isopropylidene-α-D-xylopyranose. This protects the hydroxyl groups at C-1, C-2, C-3, and C-4.

-

Rationale: This protection strategy leaves the primary hydroxyl group at C-5 as the only reactive site for subsequent modification.

Step 2: Activation of the C-5 Hydroxyl Group

-

Reaction: The protected xylose derivative is reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine). This converts the hydroxyl group at C-5 into a good leaving group (tosylate).

-

Rationale: The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution or reduction step.

Step 3: Reductive Deoxygenation

-

Reaction: The 5-O-tosyl derivative is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Rationale: The hydride ion from LiAlH₄ displaces the tosylate group, resulting in the formation of the 5-deoxy derivative.

Step 4: Deprotection

-

Reaction: The protecting isopropylidene groups are removed by acid-catalyzed hydrolysis (e.g., with dilute aqueous acid).

-

Rationale: This final step yields the free this compound.

Purification and Characterization:

The final product would require purification, likely through column chromatography. Characterization would be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Optical Rotation: To measure the specific rotation of the chiral molecule.

Biological Significance and Metabolic Pathways

This compound is primarily known as a metabolite in the catabolism of L-arabinose in some bacteria.

L-Arabinose Catabolic Pathway

In bacteria such as Escherichia coli, L-arabinose is converted through a series of enzymatic steps into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. While the direct enzymatic step leading to this compound from a common intermediate is not definitively established in all organisms, it is proposed to arise as a byproduct.

Below is a simplified representation of the initial steps of the L-arabinose catabolic pathway, which provides the metabolic context for the potential formation of this compound.

Caption: L-Arabinose catabolism leading to the Pentose Phosphate Pathway.

Experimental Workflow for Studying L-Arabinose Metabolism

A typical workflow to investigate the production of this compound from L-arabinose in a bacterial culture would involve the following steps:

Caption: Workflow for analyzing metabolites from bacterial cultures.

Potential Applications and Future Research

The study of this compound is still in its early stages. Its confirmed presence as a metabolite and its potential anti-inflammatory properties suggest several avenues for future research:

-

Drug Development: Further investigation into its anti-inflammatory mechanism could lead to the development of new therapeutic agents.

-

Microbiology: Understanding the precise enzymatic reactions leading to its formation could provide new insights into microbial metabolism and regulation.

-

Biomarker Discovery: As a metabolite found in bodily fluids, its levels could potentially be correlated with specific metabolic states or diseases.

Conclusion

This compound represents an intriguing, yet understudied, deoxy sugar. While its historical discovery is not clearly defined, its role as a metabolite of L-arabinose provides a solid biological context. The lack of extensive experimental data presents both a challenge and an opportunity for researchers. This guide consolidates the current knowledge and provides a framework for future investigations into the synthesis, characterization, and biological functions of this unique monosaccharide. Further research is warranted to fully elucidate its properties and potential applications in medicine and biotechnology.

References

Spectroscopic Analysis of 5-Deoxy-D-xylose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-xylose is a monosaccharide derivative of D-xylose, a five-carbon sugar that is a fundamental component of hemicellulose in plant cell walls. The absence of the hydroxyl group at the C5 position in this compound significantly alters its chemical properties and potential biological activity, making it a molecule of interest in glycobiology and medicinal chemistry. Spectroscopic analysis is indispensable for the structural elucidation and characterization of such carbohydrate derivatives. This guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols and analytical workflows.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates like this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the determination of anomeric configuration, ring conformation, and the connectivity of the sugar backbone.

In an aqueous solution, this compound, like its parent D-xylose, will exist as a mixture of anomers (α and β) in both pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a small amount of the open-chain aldehyde form. This results in a complex NMR spectrum with multiple signals for each proton and carbon. The pyranose forms are generally the most abundant.

The key difference in the NMR spectra of this compound compared to D-xylose will be the signals corresponding to the C5 position. In this compound, the C5 hydroxymethyl group (CH₂OH) of D-xylose is replaced by a methyl group (CH₃). This will result in:

-

In the ¹H NMR spectrum, a doublet for the H5 protons in D-xylose will be replaced by a doublet for the methyl protons at C5 in this compound, typically appearing at a higher field (lower ppm).

-

In the ¹³C NMR spectrum, the signal for the C5 carbon in D-xylose will be shifted, and a new signal corresponding to the methyl carbon will appear at a higher field.

| Proton | α-D-Xylopyranose Chemical Shift (ppm) | β-D-Xylopyranose Chemical Shift (ppm) |

| H-1 | 5.20 | 4.58 |

| H-2 | 3.61 | 3.32 |

| H-3 | 3.70 | 3.43 |

| H-4 | 3.65 | 3.93 |

| H-5a | 3.95 | 3.23 |

| H-5e | 3.35 | 3.69 |

Data is representative and may vary based on experimental conditions.

| Carbon | α-D-Xylopyranose Chemical Shift (ppm) | β-D-Xylopyranose Chemical Shift (ppm) |

| C-1 | 92.5 | 97.0 |

| C-2 | 72.0 | 74.5 |

| C-3 | 73.5 | 76.0 |

| C-4 | 69.5 | 70.0 |

| C-5 | 61.5 | 65.5 |

Data is representative and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of D-xylose, with the characteristic broad absorption band of the hydroxyl (-OH) groups and the C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Strong, broad band due to hydroxyl group stretching |

| 3000-2800 | C-H | Stretching vibrations of C-H bonds |

| ~1730 | C=O | Weak band for the aldehyde in the open-chain form |

| 1450-1350 | C-H | Bending vibrations of C-H bonds |

| 1200-1000 | C-O | Strong, broad band due to C-O stretching of alcohols |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₅H₁₀O₄), the expected exact mass can be calculated.

| Parameter | Value |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Exact Mass | 134.0579 Da |

| Common Adducts (ESI) | [M+H]⁺ = 135.0652, [M+Na]⁺ = 157.0471, [M+K]⁺ = 173.0210 |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for a carbohydrate sample like this compound are provided below.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates due to their high polarity.

-

Transfer the solution to a 5 mm NMR tube.

-

If using D₂O, lyophilize the sample from D₂O two to three times to exchange the hydroxyl protons with deuterium, which simplifies the spectrum by removing the large water signal.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

2D NMR: Acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon couplings.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile. A mixture of solvents is often used to aid ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via a liquid chromatography system. For MALDI, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser.

-

Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate sample.

Caption: General workflow for the spectroscopic analysis of carbohydrates.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive framework for its characterization based on the principles of NMR, IR, and Mass Spectrometry. By comparing with the well-documented data of D-xylose and understanding the structural differences, researchers can predict and interpret the spectroscopic features of this compound. The provided experimental protocols and analytical workflow serve as a practical guide for obtaining and analyzing high-quality spectroscopic data for this and other novel carbohydrate derivatives, which is crucial for advancing research in glycobiology and drug development.

The Central Role of 1-Deoxy-D-xylulose 5-phosphate (DXP) in the Non-Mevalonate Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Deoxy-D-xylulose 5-phosphate (DXP) and its critical function within the non-mevalonate (MEP) pathway. The MEP pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors in most bacteria, parasites, and plants, but is absent in humans, making it a prime target for the development of novel antimicrobial and herbicidal agents. This document offers a comprehensive overview of the pathway, detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and further research in this field.

Introduction to the Non-Mevalonate (MEP) Pathway

The non-mevalonate pathway, also known as the MEP or DXP pathway, is a metabolic route for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These molecules are the fundamental building blocks for a vast array of essential biomolecules, including carotenoids, chlorophylls, hormones, and the side chains of ubiquinone and menaquinone. In organisms that utilize this pathway, it is the sole source of these vital isoprenoid precursors.

The pathway commences with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme DXP synthase (DXS). DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR), the first committed step of the pathway.[2] A series of subsequent enzymatic reactions then convert MEP into a mixture of IPP and DMAPP.

The regulation of the MEP pathway is tightly controlled, with DXP synthase (DXS) being a key rate-limiting enzyme.[3] Its activity is subject to allosteric feedback inhibition by the final products of the pathway, IPP and DMAPP. This regulation occurs through a fascinating mechanism where the binding of IPP and DMAPP to an allosteric site on the DXS dimer promotes its dissociation into inactive monomers. This provides a rapid and efficient means of controlling the metabolic flux through the pathway in response to cellular demand for isoprenoid precursors.

Quantitative Data

Kinetic Parameters of Key MEP Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes in the non-mevalonate pathway from various organisms. This data is crucial for understanding the efficiency and substrate affinity of these enzymes, which can inform metabolic engineering efforts and the design of enzyme inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| DXP Synthase (DXS) | Escherichia coli | Pyruvate | 160 ± 20 | 1.8 ± 0.1 | - | |

| D-Glyceraldehyde 3-phosphate | 130 ± 10 | 1.8 ± 0.1 | - | |||

| Deinococcus radiodurans | Pyruvate | 40 ± 10 | 1.5 ± 0.1 | - | ||

| D-Glyceraldehyde 3-phosphate | 170 ± 20 | 1.5 ± 0.1 | - | |||

| DXP Reductoisomerase (DXR) | Escherichia coli | DXP | 65 ± 5 | 2.5 ± 0.1 | - | |

| NADPH | 10 ± 1 | 2.5 ± 0.1 | - | |||

| Mycobacterium tuberculosis | DXP | 130 ± 10 | 0.8 ± 0.1 | - | ||

| NADPH | 20 ± 2 | 0.8 ± 0.1 | - |

Inhibition of DXP Reductoisomerase (DXR)

DXP reductoisomerase (DXR) is a major target for the development of antibiotics and herbicides. The table below presents the inhibitory constants (IC50 and Ki) for several known inhibitors of DXR from different organisms.

| Inhibitor | Organism | IC50 (nM) | Ki (nM) | Reference |

| Fosmidomycin | Escherichia coli | 30 ± 5 | 15 ± 3 | |

| Plasmodium falciparum | 80 ± 10 | 35 ± 5 | ||

| Mycobacterium tuberculosis | 400 ± 50 | 200 ± 30 | ||

| FR900098 | Escherichia coli | 10 ± 2 | 5 ± 1 | |

| Plasmodium falciparum | 40 ± 8 | 20 ± 4 | ||

| Lipophilic Phosphonates | Escherichia coli | 420 - 5000 | - | [4] |

Intracellular Concentrations of MEP Pathway Intermediates

Understanding the in vivo concentrations of metabolic intermediates is essential for systems biology and metabolic engineering. This table provides the measured intracellular concentrations of MEP pathway intermediates in Escherichia coli under specific growth conditions.[5]

| Metabolite | Concentration in E. coli (µM) |

| 1-Deoxy-D-xylulose 5-phosphate (DXP) | 10 - 50 |

| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | 5 - 20 |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | 1 - 5 |

| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | Not Quantified |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | 50 - 200 |

| (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Below Limit of Detection |

| Isopentenyl diphosphate (IPP) | 5 - 15 |

| Dimethylallyl diphosphate (DMAPP) | 1 - 5 |

Experimental Protocols

DXP Synthase (DXS) Enzyme Activity Assay

This protocol describes a coupled enzyme assay to determine the activity of DXP synthase by monitoring the consumption of a substrate.

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

Pyruvate

-

D-Glyceraldehyde 3-phosphate (GAP)

-

Magnesium chloride (MgCl2)

-

Thiamine pyrophosphate (TPP)

-

NADPH

-

Recombinant DXP reductoisomerase (DXR)

-

Purified DXP synthase (DXS) enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, TPP, NADPH, and DXR in a cuvette.

-

Add a fixed concentration of one substrate (e.g., pyruvate) and varying concentrations of the other substrate (GAP) to different reaction mixtures.

-

Initiate the reaction by adding the DXS enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DXR as it converts the DXP produced by DXS to MEP.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

Plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the substrate.

-

Repeat the experiment with a fixed concentration of the second substrate and varying concentrations of the first substrate.

DXP Reductoisomerase (DXR) Enzyme Activity Assay

This protocol outlines a direct spectrophotometric assay to measure the activity of DXP reductoisomerase.[1]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.8)

-

Magnesium chloride (MgCl2)

-

NADPH

-

1-Deoxy-D-xylulose 5-phosphate (DXP)

-

Purified DXP reductoisomerase (DXR) enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, and NADPH.

-

Add varying concentrations of DXP to different reaction mixtures.

-

Initiate the reaction by adding the DXR enzyme.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH as DXP is converted to MEP.

-

Calculate the initial reaction velocity from the slope of the linear portion of the absorbance curve.

-

Plot the initial velocities against the DXP concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of MEP pathway intermediates from bacterial or plant cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

-

Cell culture or plant tissue

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standards (e.g., 13C-labeled MEP pathway intermediates)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Quenching and Extraction:

-

Rapidly quench the metabolic activity of the cells or tissue by adding a cold quenching solution.

-

Harvest the cells or tissue by centrifugation or filtration.

-

Extract the metabolites by adding a cold extraction solvent and disrupting the cells (e.g., by sonication or bead beating).

-

Add internal standards to the extraction mixture for accurate quantification.

-

Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto a HILIC column for separation of the polar MEP pathway intermediates.

-

Use a gradient of aqueous and organic mobile phases to elute the compounds.

-

Detect the eluting metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

For each metabolite, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its corresponding internal standard.

-

Create a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of each metabolite in the original sample based on the peak area ratio to the internal standard and the calibration curve.

-

Signaling Pathways and Experimental Workflows

The Non-Mevalonate (MEP) Pathway

This diagram illustrates the enzymatic steps of the non-mevalonate pathway, starting from the precursors pyruvate and glyceraldehyde 3-phosphate and leading to the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Allosteric Feedback Regulation of DXP Synthase (DXS)

This diagram illustrates the mechanism of allosteric feedback inhibition of DXP synthase (DXS) by the end-products of the MEP pathway, IPP and DMAPP. The binding of these inhibitors promotes the dissociation of the active DXS dimer into inactive monomers.

Caption: Allosteric Feedback Inhibition of DXP Synthase by IPP and DMAPP.

Experimental Workflow for LC-MS/MS-based Metabolite Quantification

This flowchart outlines the key steps involved in the quantification of MEP pathway intermediates from biological samples using LC-MS/MS, from sample preparation to data analysis.

Caption: Workflow for LC-MS/MS-based Quantification of MEP Pathway Intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]

The Potential Anti-Inflammatory Properties of 5-Deoxy-D-xylose and Related Deoxy Sugars: A Technical Guide for Researchers

Foreword: Scientific inquiry into the immunomodulatory effects of rare sugars is a rapidly evolving field. This technical guide addresses the potential anti-inflammatory properties of 5-Deoxy-D-xylose. Direct research on this specific molecule is currently limited. Therefore, this document provides a comprehensive overview of the known anti-inflammatory mechanisms of structurally related and more extensively studied deoxy sugars, namely D-xylose and 2-Deoxy-D-glucose (2-DG). The data and pathways presented for these analogs serve as a foundational framework to inform and guide future research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a monosaccharide, a derivative of the pentose sugar D-xylose. It is a naturally occurring metabolite found in bodily fluids as a byproduct of L-arabinose metabolism.[1][2] While detailed studies on its specific bioactivities are sparse, preliminary information suggests it may possess anti-inflammatory effects, potentially through the inhibition of neopterin production.[1][2] Neopterin is a marker of cellular immune activation, and its inhibition points toward a possible role for this compound in modulating inflammatory pathways. Given the lack of extensive direct evidence, this guide will extrapolate potential mechanisms of action from its parent compound, D-xylose, and the well-researched glycolytic inhibitor, 2-Deoxy-D-glucose.

Anti-Inflammatory Mechanisms of Related Deoxy Sugars

The anti-inflammatory properties of sugars like D-xylose and 2-DG are multifaceted, primarily involving the modulation of cellular metabolism, which in turn impacts immune cell function and signaling.

D-xylose and its Derivatives

D-xylose is a key component of glycosaminoglycans (GAGs), which are critical for maintaining the integrity of the extracellular matrix.[3] Chronic inflammation is often associated with the degradation of GAGs.[3] By promoting GAG biosynthesis, D-xylose may contribute to tissue repair and the resolution of inflammation.[3]

Furthermore, derivatives of D-xylose, such as Xylitol and Xylooligosaccharides (XOS), have demonstrated more direct anti-inflammatory effects.

-

Xylitol: Has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines TNF-α and IL-1β in macrophages. This effect is mediated through the suppression of the NF-κB signaling pathway.[4]

-

Xylooligosaccharides (XOS): Composed of D-xylose units, XOS have been found to reduce the production of proinflammatory cytokines by LPS-stimulated immune cells, suggesting an interaction with Toll-like receptor 4 (TLR4) signaling.[5][6]

2-Deoxy-D-glucose (2-DG)

2-DG is a potent inhibitor of glycolysis. By mimicking glucose, it enters cells and is phosphorylated by hexokinase, but the resulting 2-DG-6-phosphate cannot be further metabolized, leading to the shutdown of the glycolytic pathway.[7] This has profound implications for inflammatory responses:

-

Inhibition of Pro-inflammatory Cytokine Signaling: 2-DG can induce the deglycosylation of receptors for pro-inflammatory cytokines like IL-6.[8][9] This structural change impairs the binding of the cytokine to its receptor, thereby reducing downstream signaling and cellular response.[8]

-

Modulation of Immune Cell Activation and Polarization: Aerobic glycolysis is essential for the activation and function of many immune cells. By inhibiting this pathway, 2-DG can suppress early T-cell activation and the production of cytokines such as TNF-α and IFN-γ.[10] It has also been shown to inhibit the polarization of macrophages towards the anti-inflammatory M2 phenotype, which can be relevant in the context of tumor microenvironments.[7][11]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data for D-xylose derivatives and 2-Deoxy-D-glucose. No direct quantitative data for this compound is currently available in the reviewed literature.

Table 1: Effects of Xylitol on Pro-inflammatory Cytokine Expression

| Compound | Cell Line | Stimulant | Cytokine Measured | Effect | Reference |

|---|

| Xylitol | RAW 264.7 | P. gingivalis LPS | TNF-α, IL-1β | Dose-dependent inhibition of gene expression and protein synthesis |[4] |

Table 2: Effects of 2-Deoxy-D-glucose on Cytokine Signaling and Production

| Compound | Model System | Key Effect | Quantitative Detail | Reference |

|---|---|---|---|---|

| 2-DG | Mouse Embryonic Fibroblasts | Inhibition of IL-6 Signaling | Molecular weight change of gp130 receptor observed at concentrations as low as 1 mM | [8] |

| 2-DG | Human T-cells | Suppression of Cytokine Secretion | Significant reduction in TNF-α and IFN-γ secretion post CD3/CD28 activation | [10] |

| 2-DG | Human Dendritic Cells | Modulation of Cytokine mRNA | Altered expression of IL-23 and IL-10 mRNA in stimulated cells |[12] |

Signaling Pathways and Visualizations

The anti-inflammatory effects of deoxy sugars can be visualized through their impact on key signaling pathways. The NF-κB pathway is central to inflammatory responses, while the mechanism of 2-DG highlights the importance of metabolic control over immune function.

Proposed Inhibition of NF-κB Pathway by D-xylose Derivatives

The NF-κB transcription factor is a master regulator of inflammatory gene expression. In an inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to TLR4, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines like TNF-α and IL-1β. Xylitol has been shown to inhibit this process.[4]

Mechanism of 2-Deoxy-D-glucose in Suppressing Cytokine Signaling

2-DG acts upstream of inflammatory signaling by directly impacting the structural integrity of cytokine receptors through the inhibition of N-linked glycosylation. This prevents the initiation of the signaling cascade.

Key Experimental Protocols

Detailed protocols for assessing the anti-inflammatory effects of deoxy sugars can be adapted from standard cellular immunology assays.

In Vitro Macrophage Stimulation Assay

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound (or other test compounds) in sterile PBS or cell culture medium.

-

Pre-treat the adherent macrophages with varying concentrations of the test compound for 1-2 hours. Include a vehicle-only control.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) from P. gingivalis or E. coli (final concentration 100 ng/mL - 1 µg/mL), for a predetermined time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is still emerging, the extensive research on related deoxy sugars provides a strong rationale for its investigation. The mechanisms employed by D-xylose derivatives and 2-Deoxy-D-glucose, including the modulation of the NF-κB pathway and the inhibition of glycolysis-dependent cytokine receptor function, represent plausible avenues through which this compound may exert immunomodulatory effects.

Future research should prioritize:

-

In vitro screening: Utilizing the experimental protocol outlined above to directly assess the impact of this compound on cytokine production in various immune cell types (macrophages, dendritic cells, T-cells).

-

Mechanism of Action Studies: Investigating the effect of this compound on key inflammatory signaling pathways (NF-κB, MAPKs) and cellular metabolism (glycolysis, pentose phosphate pathway).

-

In vivo Models: If in vitro efficacy is established, progressing to animal models of inflammatory diseases (e.g., LPS-induced endotoxemia, colitis) to evaluate in vivo therapeutic potential.

By building on the knowledge from related compounds, the scientific community can efficiently unlock the potential of this compound as a novel agent in the management of inflammatory conditions.

References

- 1. This compound | 13039-77-5 | MD160941 | Biosynth [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Correlation of D-xylose with severity and morbidity-related factors of COVID-19 and possible therapeutic use of D-xylose and antibiotics for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylitol inhibits inflammatory cytokine expression induced by lipopolysaccharide from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation [frontiersin.org]

- 8. 2‐Deoxy‐d‐glucose induces deglycosylation of proinflammatory cytokine receptors and strongly reduces immunological responses in mouse models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of 5-Deoxy-D-xylose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 5-Deoxy-D-xylose. Given the limited availability of validated methods specifically for this compound, this guide includes protocols adapted from established methods for similar analytes, such as other deoxy sugars and pentoses. These methods are intended to serve as a strong starting point for the development and validation of assays for this compound in various matrices.

Introduction to this compound

This compound is a monosaccharide that plays a role in various biological processes and is a subject of interest in drug development and metabolic studies. Accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and role in biological systems. This document outlines chromatographic and colorimetric methods for its quantification.

Application Note 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Overview: This method provides a highly sensitive and selective approach for the quantification of this compound in biological fluids. The protocol is adapted from a method for the analysis of a similar compound, 5-deoxy-D-ribose. A C18 reverse-phase column is used for separation, followed by detection using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

Experimental Protocol:

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an HPLC vial for analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 3.0 × 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient from 5% to 20% B

-

10-12 min: Hold at 20% B

-

12.1-15 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z) for this compound [M-H]⁻: To be determined by direct infusion of a standard.

-

Product Ions (m/z): To be determined by fragmentation of the precursor ion.

-

-

Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Workflow for HPLC-MS/MS Analysis of this compound

Caption: Workflow for HPLC-MS/MS analysis.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Overview: GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. This protocol is based on general methods for sugar analysis by GC-MS.

Experimental Protocol:

1. Sample Preparation and Derivatization:

-

Prepare an aqueous solution of the sample or a dried extract.

-

To 100 µL of the sample, add an internal standard.

-

Lyophilize the sample to complete dryness.

-

Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine. Incubate at 90°C for 30 minutes.

-

Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.

-

Cool to room temperature and inject into the GC-MS.

2. GC-MS Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification of characteristic ions.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions of the derivatized this compound.

Workflow for GC-MS Analysis of this compound

Caption: Workflow for GC-MS analysis.

Application Note 3: Colorimetric Assay for Pentoses (Bial's Test)

Overview: This is a general, non-specific colorimetric method for the detection of pentoses.[1] It can be used for screening purposes but will not differentiate this compound from other pentoses. The reaction is based on the formation of furfural from pentoses in the presence of acid and heat, which then reacts with orcinol to produce a colored compound.

Experimental Protocol:

1. Reagent Preparation (Bial's Reagent):

-

Dissolve 300 mg of orcinol in 100 mL of concentrated hydrochloric acid.

-

Add 0.25 mL of a 10% ferric chloride solution.

-

Store in a dark bottle.

2. Assay Procedure:

-

To 1 mL of the sample solution, add 2 mL of Bial's reagent.

-

Mix well and heat in a boiling water bath for 5-10 minutes.

-

Cool the tubes to room temperature.

-

Measure the absorbance at 670 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of a pentose standard (e.g., D-xylose).

Logical Relationship for Colorimetric Assay

Caption: Principle of the Bial's test for pentoses.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the described methods. Note that for this compound, these values are estimates based on similar analytes and would require experimental validation.

| Analytical Method | Analyte | Limit of Detection (LOD) (estimated) | Limit of Quantitation (LOQ) (estimated) | Linearity Range (estimated) |

| HPLC-MS/MS | This compound | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 1000 ng/mL |

| GC-MS (SIM mode) | Derivatized this compound | 0.5 - 5 ng/mL | 2 - 20 ng/mL | 10 - 2000 ng/mL |

| Colorimetric Assay | Pentoses | ~10 µg/mL | ~30 µg/mL | 10 - 100 µg/mL |

Conclusion

The detection and quantification of this compound can be achieved through advanced analytical techniques such as HPLC-MS/MS and GC-MS, which offer high sensitivity and specificity. While specific validated methods for this compound are not widely published, the protocols provided here, adapted from well-established methods for similar sugars, offer a robust starting point for researchers. For less specific screening purposes, traditional colorimetric assays can be employed. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended application.

References

Application Note: HPLC Methods for the Separation of 5-Deoxy-D-xylose Anomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the separation of 5-Deoxy-D-xylose anomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of this compound to other pentoses, such as D-xylose, established methods for these related compounds serve as a strong foundation for method development. This application note outlines three primary HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography (HPAE), and Ligand-Exchange Chromatography. Detailed experimental protocols, considerations for method optimization, and data presentation guidelines are provided to assist researchers in achieving successful anomeric separation.

Introduction

This compound is a deoxy sugar of significant interest in various fields, including glycobiology and drug development. Like many reducing sugars, this compound exists in solution as an equilibrium mixture of α and β anomers. The ability to separate and quantify these anomers is crucial for understanding its biological activity, reaction mechanisms, and for quality control in synthetic processes. The primary challenge in the HPLC separation of sugar anomers is the phenomenon of mutarotation, where the anomers interconvert in solution. The rate of this interconversion relative to the chromatographic separation time dictates the appearance of the chromatogram, which can range from a single sharp peak to two distinct peaks with or without a connecting plateau.[1][2] This application note details several HPLC methods that can be adapted for the successful separation of this compound anomers.

Data Presentation: Reference Methods for Pentose Anomer Separation

The following table summarizes quantitative data from established methods for the separation of D-xylose anomers, which can be used as a starting point for the method development of this compound.

| Parameter | HILIC Method | HPAE-PAD Method | Ligand-Exchange Method |

| Stationary Phase | Cysteine-based | Polystyrene-divinylbenzene with quaternary ammonium groups | Polystyrene-divinylbenzene with Ca2+ counter-ion |

| Column Example | VSG_HD-1-Photo-Cys | CarboPac series | Bio-Rad Aminex HPX-87C |

| Mobile Phase | Acetonitrile/Water (e.g., 85:15 v/v) | NaOH solution (e.g., 20 mM)[3] | Ultrapure Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] | 0.6 mL/min |

| Temperature | 5-25°C (lower temperature enhances separation)[1][2] | Ambient or controlled | Low temperature (e.g., 1.5°C) is critical for separation[4] |

| Detector | ELSD, CAD, or MS | Pulsed Amperometric Detector (PAD) | Refractive Index (RI) |

| Analyte | D-xylose | D-xylose and other aldopentoses | D-xylose and other monosaccharides |

Experimental Protocols

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust technique for separating highly polar compounds like sugars.[1] Amide or amino-bonded stationary phases are commonly employed for sugar analysis.[1] A novel cysteine-based stationary phase has demonstrated excellent performance in resolving D-xylose anomers.[1][2]

Protocol:

-

Column: Cysteine-based, Amide, or Amino HILIC column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15 v/v). The ratio can be optimized to achieve desired retention and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintain a low temperature (e.g., 5°C, 15°C, or 25°C) to slow the rate of mutarotation and facilitate anomeric separation.[1][2] Higher temperatures can be used to intentionally merge the anomer peaks into a single peak.[1][5]

-

Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as sugars lack a strong UV chromophore.[1]

-

Sample Preparation: Dissolve this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.

-

Injection Volume: 5-10 µL.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization.[3] Under high pH conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column.[3]

Protocol:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

-

Mobile Phase: An aqueous solution of sodium hydroxide (e.g., 20 mM NaOH). The concentration of NaOH can be optimized to achieve the desired separation.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Typically performed at ambient temperature.

-

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

Sample Preparation: Dissolve this compound in ultrapure water to the desired concentration and filter.

-

Injection Volume: 10-25 µL.

Method 3: Ligand-Exchange Chromatography

Ligand-exchange chromatography using columns packed with a sulfonated polystyrene-divinylbenzene resin in the calcium (Ca2+) form is effective for separating sugar anomers.[4] The separation mechanism involves the interaction of the sugar hydroxyl groups with the metal counter-ion.

Protocol:

-

Column: A ligand-exchange column with a calcium counter-ion (e.g., Bio-Rad Aminex HPX-87C).

-

Mobile Phase: Degassed, ultrapure water.

-

Flow Rate: 0.5-0.6 mL/min.

-

Column Temperature: A low column temperature (e.g., 1.5°C) is crucial for resolving the anomers by minimizing on-column mutarotation.[4]

-

Detector: Refractive Index (RI) detector. The temperature of the detector should be carefully controlled.

-

Sample Preparation: Dissolve this compound in ultrapure water and filter.

-

Injection Volume: 10-20 µL.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the HPLC separation of this compound anomers.

Caption: General experimental workflow for HPLC analysis of this compound.

Caption: Decision tree for HPLC method development for anomer separation.

References

- 1. mdpi.com [mdpi.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-hub.nrel.gov [research-hub.nrel.gov]

- 5. shodex.com [shodex.com]

Application Notes and Protocols for the Chemical Synthesis of 5-Deoxy-D-xylose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-Deoxy-D-xylose, a modified monosaccharide of interest in various biochemical studies. The following sections detail the synthetic pathway starting from D-xylose, including quantitative data for each step, comprehensive experimental procedures, and graphical representations of the workflow and chemical transformations.

Introduction

This compound is a deoxy sugar, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. Deoxy sugars are components of various natural products and can serve as important synthetic intermediates and biological probes. The protocol outlined below describes a multi-step synthesis starting from the readily available monosaccharide D-xylose. The key transformations involve the protection of hydroxyl groups, selective tosylation of the primary hydroxyl group, reduction to the deoxy form, and subsequent deprotection to yield the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, starting from D-xylose. The yields are reported for each key transformation in the synthetic sequence.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1a | Acetalation | D-xylose | 1,2-O-isopropylidene-α-D-xylofuranose | 87 |

| 1b | Selective Tosylation | 1,2-O-isopropylidene-α-D-xylofuranose | 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose | 92 |